3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride

Description

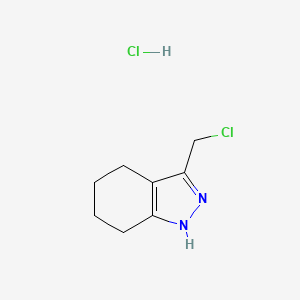

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride (C₈H₁₂Cl₂N₂; MW: 207.1 g/mol) is a bicyclic heterocyclic compound featuring a chloromethyl substituent at the 3-position of the indazole core. Its structure comprises a partially saturated six-membered ring fused to a five-membered aromatic ring containing two nitrogen atoms . The compound is a white to yellow solid with a PubChem CID of 91623560 and is cataloged under MDL number MFCD28388516 . Key physicochemical properties such as melting point, boiling point, and solubility remain unreported, highlighting a gap in available data .

Properties

IUPAC Name |

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEHQMDMNFLJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- IUPAC Name: this compound

- Molecular Formula: C8H10ClN2

- Molecular Weight: 170.63 g/mol

- CAS Number: 807287-45-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to bind to various enzymes and receptors, modulating their activity and leading to pharmacological effects. The precise pathways and targets depend on the biological context and the specific applications being investigated.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anticancer Potential

Several studies have highlighted the anticancer properties of indazole derivatives, including this compound. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various indazole derivatives. The researchers synthesized a series of compounds including this compound and tested their effects on human cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner (IC50 values reported between 10-20 µM) .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development:

- The compound serves as a crucial building block in the synthesis of various therapeutic agents. Its structural properties allow it to be modified to enhance efficacy against neurological disorders and certain cancers. Research indicates that derivatives of this compound may exhibit significant biological activity, including neuroprotective effects and anti-cancer properties .

Biological Activity Studies:

- Investigations into the biological activities of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride have revealed potential antimicrobial and anti-inflammatory effects. The compound's ability to interact with specific enzymes and receptors makes it a candidate for further drug development aimed at treating infections and inflammatory diseases .

Chemical Synthesis

Synthetic Pathways:

- The synthesis of this compound typically involves nucleophilic substitution reactions due to the presence of the chloromethyl group. This property allows it to react with various nucleophiles such as amines or thiols to form diverse derivatives .

Industrial Applications:

- In addition to its role in drug development, this compound is utilized in the production of agrochemicals and materials science. Its unique chemical structure enables it to be incorporated into formulations that require specific reactivity or biological activity .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Neuroprotective Studies: A study demonstrated that derivatives of this compound showed promise in protecting neuronal cells from oxidative stress-induced damage.

- Anti-Cancer Research: Research has indicated that certain analogs possess inhibitory effects on cancer cell proliferation in vitro and in vivo models.

These findings highlight the compound's potential as a versatile agent in both medicinal chemistry and biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroindazole Derivatives

The chloromethyl group at the 3-position distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Amino-Substituted Derivatives

- 3-Amino-4,5,6,7-tetrahydro-1H-indazole hydrochloride (MFCD28053752): Features an amino (-NH₂) group instead of chloromethyl. The amino group enhances nucleophilicity and hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the chloromethyl analog .

- (S)-5-Amino-4,5,6,7-tetrahydro-1H-indazole hydrochloride (MFCD11053505): Substitution at the 5-position introduces stereochemical complexity. Such derivatives are often explored for chiral drug intermediates .

Piperidinyl-Substituted Analogs

- This structural feature is absent in the chloromethyl derivative, which lacks lone-pair donors for complexation .

Iodo-Substituted Analogs

Physicochemical Properties

Preparation Methods

Synthesis of 4,5,6,7-Tetrahydro-1H-indazole Core

The tetrahydro-indazole core is synthesized by reducing the aromatic indazole ring system. This is commonly achieved by catalytic hydrogenation or chemical reduction methods applied to 1H-indazole derivatives. The reduction saturates the benzene portion of the bicyclic system, yielding the 4,5,6,7-tetrahydro-1H-indazole scaffold.

- Typical Procedure: Starting from 1H-indazole, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere is employed.

- Alternative Chemical Reduction: Use of hydrazine hydrate in acidic medium can also facilitate reduction, as demonstrated in related indazole derivative syntheses.

Introduction of the Chloromethyl Group at the 3-Position

The chloromethyl substituent is introduced by alkylation at the 3-position of the tetrahydro-indazole ring. This is typically done by reacting the tetrahydro-indazole with chloromethylating agents such as chloromethyl chloride or chloromethyl ethers under suitable conditions.

- Alkylation Reaction: The nitrogen at N1 is usually protected or controlled to direct alkylation at the 3-position carbon.

- Reagents and Conditions: Alkylation is often performed in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Formation of Hydrochloride Salt

To improve solubility and stability, the free base of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole is converted into its hydrochloride salt by treatment with hydrochloric acid.

- Procedure: The compound is dissolved in an appropriate solvent (e.g., ethanol or ether), and gaseous HCl or concentrated HCl solution is bubbled or added.

- Isolation: The hydrochloride salt typically precipitates out and is collected by filtration.

Representative Example of Synthesis

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of 1H-indazole to 4,5,6,7-tetrahydro-1H-indazole | Pd/C, H2, atmospheric pressure, ethanol, room temp | 85-90 | Careful control to avoid over-reduction |

| 2 | Alkylation at 3-position with chloromethyl chloride | Chloromethyl chloride, K2CO3, DMF, 50-70°C, 6-8 h | 70-80 | Base controls regioselectivity |

| 3 | Formation of hydrochloride salt | HCl gas or concentrated HCl in ethanol, 0-5°C | 95 | Salt crystallizes for purification |

Research Findings and Optimization

- Selectivity: The alkylation step requires precise control to avoid N1-alkylation or polysubstitution. Using protecting groups or adjusting the base strength can improve selectivity.

- Yield Improvements: Modified reaction times and temperatures have been shown to enhance yield, especially in the alkylation step.

- Purity: The hydrochloride salt form improves compound purity and handling, facilitating downstream applications.

Summary of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Reduction catalyst | Pd/C preferred | Efficient tetrahydro ring formation |

| Alkylation base | Potassium carbonate | Enhances regioselectivity |

| Solvent for alkylation | DMF or DMSO | Solubilizes reagents, promotes reaction |

| Temperature (alkylation) | 50-70°C | Balances reaction rate and side reactions |

| Acid for salt formation | HCl (gaseous or concentrated) | Stabilizes compound, improves solubility |

Q & A

What are the recommended synthetic routes for 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride, and how can reaction conditions be optimized?

Basic Research Focus:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions involving chloromethyl precursors. For example, alkylation of indazole derivatives with chloromethylating agents (e.g., chloromethyl ethers) under controlled conditions.

Methodological Optimization:

- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry) and identify optimal conditions .

- Integrate quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways, reducing trial-and-error approaches .

- Employ continuous flow reactors to enhance reproducibility and scalability, particularly for exothermic steps .

How should researchers address discrepancies in reported physical-chemical properties (e.g., solubility, stability) of this compound across studies?

Advanced Research Focus:

Discrepancies may arise from polymorphic forms, impurities, or measurement protocols.

Methodological Strategies:

- Conduct controlled recrystallization studies to isolate polymorphs and characterize them via XRD and DSC .

- Perform accelerated stability testing under varied humidity/temperature conditions, using HPLC to monitor degradation products .

- Apply meta-analysis to reconcile conflicting data, ensuring alignment with standardized protocols (e.g., ICH guidelines) .

What advanced spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Focus:

Routine characterization includes H/C NMR, FT-IR, and elemental analysis.

Advanced Methodologies:

- 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the indazole and tetrahydroisoquinoline moieties .

- High-resolution mass spectrometry (HRMS) with ESI+ ionization to confirm molecular ion clusters and detect trace impurities .

- Dynamic nuclear polarization (DNP) for enhanced sensitivity in solid-state NMR, critical for studying crystalline forms .

What computational methods are suitable for predicting the reactivity and potential side reactions of this chloromethyl-substituted indazole derivative?

Advanced Research Focus:

The chloromethyl group’s electrophilicity makes it prone to nucleophilic substitution or elimination.

Methodological Approaches:

- Reaction pathway simulations using software like Gaussian or ORCA to model intermediates and competing pathways .

- Machine learning (ML) models trained on analogous compounds to predict regioselectivity in functionalization reactions .

- Solvent effect modeling with COSMO-RS to optimize solvent choice and minimize byproducts .

How can factorial design be applied to study the influence of reaction parameters (temperature, catalyst loading) on the yield of this compound?

Advanced Research Focus:

Factorial design enables efficient exploration of multifactorial interactions.

Methodological Workflow:

- Full or fractional factorial designs to screen variables (e.g., 2 design for temperature, catalyst, and solvent) .

- Response surface methodology (RSM) to model non-linear relationships and identify maxima/minima in yield .

- Taguchi methods for robustness testing, particularly in scaling up from milligram to gram-scale synthesis .

What safety considerations are critical when handling this compound, given limited SDS data?

Basic Research Focus:

Assume reactivity hazards due to the chloromethyl group (lachrymatory, potential alkylating agent).

Precautionary Measures:

- Use closed-system reactors and PPE (nitrile gloves, goggles) to avoid inhalation or dermal contact .

- Implement in situ FTIR or Raman spectroscopy to monitor reactions remotely and minimize exposure .

- Consult institutional Chemical Hygiene Plans for waste disposal protocols, particularly for halogenated byproducts .

How can researchers leverage this compound as a building block for bioactive molecule synthesis?

Advanced Research Focus:

The indazole core is prevalent in kinase inhibitors and CNS-targeting drugs.

Methodological Applications:

- Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the chloromethyl site .

- Click chemistry (e.g., azide-alkyne cycloaddition) to append pharmacophores for library diversification .

- In vitro screening against target enzymes (e.g., PDE4, CDK2) using fluorescence polarization assays .

What strategies mitigate challenges in purifying this compound due to its hygroscopicity or low crystallinity?

Methodological Recommendations:

- Anti-solvent crystallization with non-polar solvents (hexane/ethyl acetate mixtures) to improve crystal yield .

- Chromatography using silica gel modified with amino groups to enhance retention of polar impurities .

- Lyophilization for hygroscopic batches, followed by storage under inert atmosphere (N) .

How can contradictory biological activity data from different research groups be systematically analyzed?

Advanced Research Focus:

Discrepancies may stem from assay conditions (e.g., cell lines, concentration ranges).

Resolution Strategies:

- Dose-response meta-analysis to harmonize EC/IC values across studies .

- Orthogonal assay validation (e.g., SPR vs. fluorescence-based binding assays) .

- Open-access data repositories to share raw datasets and enable reproducibility checks .

What are the best practices for computational docking studies targeting indazole derivatives like this compound?

Methodological Guidelines:

- Ligand preparation : Optimize protonation states at physiological pH using tools like Epik .

- Protein flexibility : Employ ensemble docking with multiple receptor conformations (e.g., from MD simulations) .

- Binding free energy calculations : Use MM/GBSA or free energy perturbation (FEP) to refine pose rankings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.